3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No.: 863019-49-2
Cat. No.: VC6317794
Molecular Formula: C19H15N5O2
Molecular Weight: 345.362
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863019-49-2 |
|---|---|
| Molecular Formula | C19H15N5O2 |
| Molecular Weight | 345.362 |
| IUPAC Name | 3-(4-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C19H15N5O2/c1-13-7-9-15(10-8-13)24-18-17(21-22-24)19(26)23(12-20-18)11-16(25)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 |
| Standard InChI Key | AKQPPAICWFZEKH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-(4-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1, triazolo[4,5-d]pyrimidin-7-one is C<sub>22</sub>H<sub>19</sub>N<sub>5</sub>O<sub>2</sub>, with a molecular weight of 385.42 g/mol and a CAS registry number of 2615-18-9. Its structure comprises:
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A bicyclic triazolo[4,5-d]pyrimidin-7-one core, which merges a triazole ring (positions 1–3) with a pyrimidinone moiety (positions 4–7).
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A 4-methylphenyl group at position 3, introducing steric bulk and hydrophobic interactions.
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A 2-oxo-2-phenylethyl substituent at position 6, contributing ketone functionality and π-π stacking capabilities.
The presence of both electron-withdrawing (ketone) and electron-donating (methyl) groups creates a polarized scaffold, potentially enhancing binding interactions with biological targets .
Synthetic Routes and Optimization Strategies
While no explicit synthesis for this compound is documented, methodologies for analogous triazolopyrimidinones suggest feasible pathways:
Core Assembly
The triazolopyrimidinone core is typically synthesized via cyclocondensation reactions. For example, 1,2,4-triazolo[1,5-a]pyrimidin-7-ones are constructed by reacting aminotriazoles with β-keto esters or malononitrile derivatives under acidic conditions . Substituents at positions 3 and 6 are introduced through:
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N-Alkylation: Reacting the core with halogenated intermediates (e.g., 4-methylbenzyl chloride for the 3-position) .
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Nucleophilic Substitution: Introducing the 2-oxo-2-phenylethyl group via thiol- or amine-mediated displacements, as demonstrated in the synthesis of related USP28 inhibitors .
Key Intermediate: 2-(2-Oxo-2-Phenylethyl)Benzaldehyde
The 2-oxo-2-phenylethyl side chain may derive from 2-(2-oxo-2-phenylethyl)benzaldehyde (CAS 60815-16-9), a precursor with documented applications in synthesizing ketone-functionalized heterocycles . Its aldehyde group facilitates Schiff base formation or nucleophilic additions, enabling conjugation to the triazolopyrimidinone core.
Physicochemical and Pharmacokinetic Properties
Experimental data for this compound are sparse, but computational predictions and analog extrapolations provide preliminary insights:
The compound’s low solubility may limit bioavailability, necessitating formulation strategies such as salt formation or nanocarrier systems .
Challenges and Future Directions
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Synthetic Scalability: Multi-step syntheses with low yields (e.g., 69–88% in analogous compounds ) necessitate optimization for industrial production.
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ADMET Optimization: High logP values and CYP450 inhibition risks (predicted for this compound ) mandate structural tweaks to improve safety profiles.
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Target Validation: Functional assays confirming NLRP3, SARS-CoV-2 M<sup>pro</sup>, or USP28 engagement are critical next steps.
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